molecular formula C19H20N2OS B5636315 10-(1-piperidinylacetyl)-10H-phenothiazine

10-(1-piperidinylacetyl)-10H-phenothiazine

Cat. No. B5636315
M. Wt: 324.4 g/mol
InChI Key: SAOXTUXETQWGLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenothiazine derivatives often involves palladium-catalyzed amination reactions. For instance, the synthesis of related compounds has been demonstrated through processes that yield isomeric molecules, showcasing the versatility of phenothiazine as a core structure for chemical modification (Nikulin, Voskoboynikov, & Suponitsky, 2008). These methods highlight the foundational steps that could be adapted for synthesizing 10-(1-piperidinylacetyl)-10H-phenothiazine.

Molecular Structure Analysis

The molecular structure of phenothiazines is characterized by its tricyclic system, where the presence of nitrogen and sulfur atoms provides a distinct chemical framework. This structure supports a wide range of modifications, leading to various derivatives with significant biological and chemical properties (Mosnaim et al., 2006). Detailed characterizations, such as Mass spectroscopy, NMR, and SCXRD, have been applied to phenothiazine derivatives to explore their intermolecular interactions and geometries, offering insights into the structural aspects of 10-(1-piperidinylacetyl)-10H-phenothiazine (Hussain et al., 2020).

Chemical Reactions and Properties

Phenothiazine and its derivatives undergo a variety of chemical reactions, providing a broad spectrum of pharmacological activities. The reactivity of phenothiazine derivatives can be tailored through substitutions at different positions, influencing their biological activities and interactions with metal ions, as demonstrated by novel phenothiazine-containing cruciforms (Hauck et al., 2007). These reactions underline the chemical versatility of phenothiazine derivatives, including 10-(1-piperidinylacetyl)-10H-phenothiazine.

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its intended use. For example, some piperidine derivatives are used in the pharmaceutical industry due to their biological activity .

Safety and Hazards

Piperidine is classified as Acute toxicity, Oral (Category 4), H302 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, research in this area is likely to continue to be a focus in the future.

properties

IUPAC Name

1-phenothiazin-10-yl-2-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c22-19(14-20-12-6-1-7-13-20)21-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)21/h2-5,8-11H,1,6-7,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOXTUXETQWGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(10H-phenothiazin-10-yl)-2-(piperidin-1-yl)ethanone

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